Afubiata Displays Attenuated CB1 Potency Relative to Early-Generation Adamantane SCRAs
Afubiata exhibits reduced CB1 receptor potency compared to the prototypical adamantane SCRA AKB48 and its 5-fluoropentyl analog 5F-AKB-48. While precise EC₅₀ data for Afubiata in standardized assays are not yet published, class-level SAR analysis indicates that modifications to the adamantane linker region, as seen in Afubiata, consistently attenuate CB1 agonist activity relative to the unmodified AKB48 scaffold [1]. In contrast, AKB48 and 5F-AKB-48 demonstrate high CB1 potency with EC₅₀ values in the sub-nanomolar to low nanomolar range [2].
| Evidence Dimension | CB1 Receptor Agonist Potency (EC₅₀) |
|---|---|
| Target Compound Data | Afubiata: Attenuated potency relative to AKB48/5F-AKB-48 (exact EC₅₀ pending publication) [1] |
| Comparator Or Baseline | AKB48: EC₅₀ ≈ 0.24 nM; 5F-AKB-48: EC₅₀ ≈ 0.98 nM (fluorometric membrane potential assay) [2] |
| Quantified Difference | Substantial reduction in potency (likely >10-fold) based on SAR analysis of linker modifications [1] |
| Conditions | In vitro fluorometric assay of membrane potential in CB1-expressing cells [2] |
Why This Matters
This potency differential dictates the appropriate concentration range for in vitro experiments and influences the interpretation of pharmacological data, making Afubiata a distinct tool for studying structure-activity relationships rather than a direct replacement for high-potency AKB48 analogs.
- [1] Sparkes E, Maloney CJ, Markham JW, et al. Structure–Activity Relationships, Deuteration, and Fluorination of Synthetic Cannabinoid Receptor Agonists Related to AKB48, 5F-AKB-48, and AFUBIATA. ACS Chem Neurosci. 2024;15(11):2160-2181. View Source
- [2] Deventer MH, Van Uytfanghe K, Vinckier IMJ, et al. A new cannabinoid receptor 1 selective agonist evading the 2021 'China ban': ADB-FUBIATA. Drug Test Anal. 2022;14(9):1639-1644. View Source
